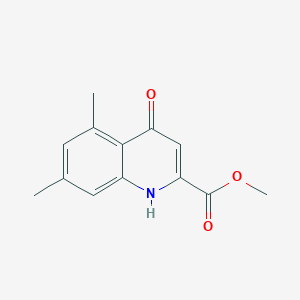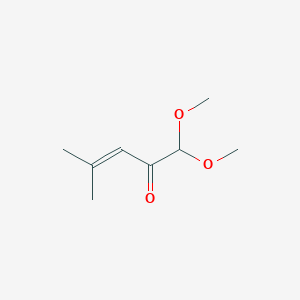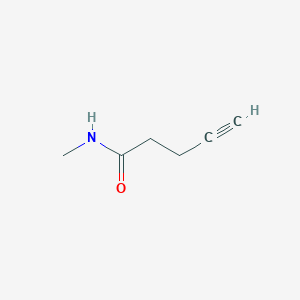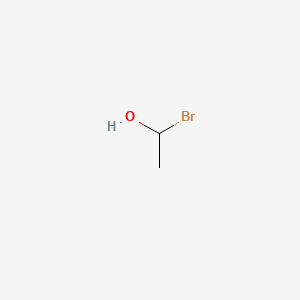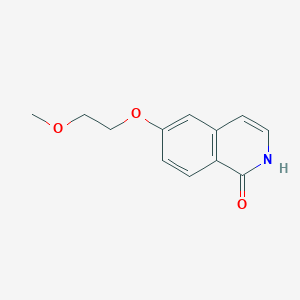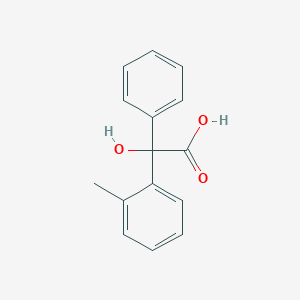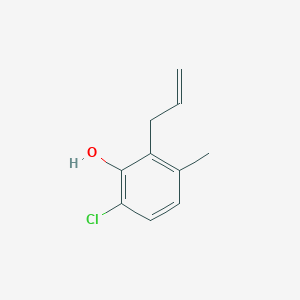
2-Allyl-6-chloro-3-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Allyl-6-chloro-3-methylphenol is an organic compound with a unique structure that includes a chloro group, a methyl group, and a propenyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-6-chloro-3-methylphenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where a phenol is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-quality products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Allyl-6-chloro-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methyl-2-(2-propen-1-yl)phenol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Methyl-2-(2-propen-1-yl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Allyl-6-chloro-3-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals, including fragrances and flavorings.
Mecanismo De Acción
The mechanism of action of 2-Allyl-6-chloro-3-methylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and propenyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparación Con Compuestos Similares
3-Chloro-2-methyl-1-propene: This compound shares a similar propenyl group but lacks the phenol ring.
2-Methyl-2-propen-1-ol: Similar in structure but contains a hydroxyl group instead of a phenol.
3-Bromo-2-methylpropene: Similar alkyl structure but with a bromo group instead of a chloro group.
Uniqueness: 2-Allyl-6-chloro-3-methylphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a chloro and a propenyl group on a phenol ring allows for diverse chemical transformations and applications.
Propiedades
Número CAS |
1154740-69-8 |
|---|---|
Fórmula molecular |
C10H11ClO |
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
6-chloro-3-methyl-2-prop-2-enylphenol |
InChI |
InChI=1S/C10H11ClO/c1-3-4-8-7(2)5-6-9(11)10(8)12/h3,5-6,12H,1,4H2,2H3 |
Clave InChI |
VTTFYBYYQZKMOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)Cl)O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


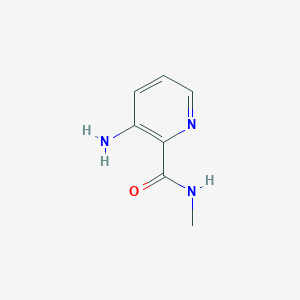
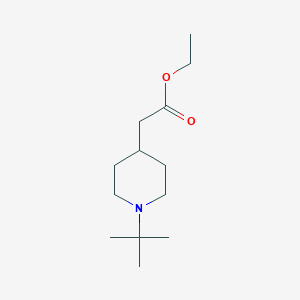

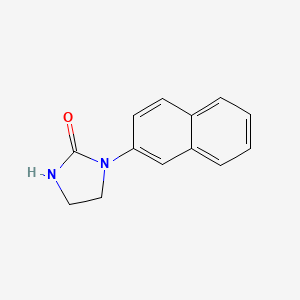
![Morpholine, 2-(chloromethyl)-4-[(4-chlorophenyl)methyl]-](/img/structure/B8688012.png)
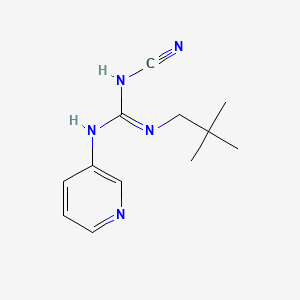
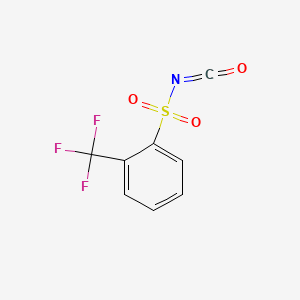
![2-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine](/img/structure/B8688030.png)
